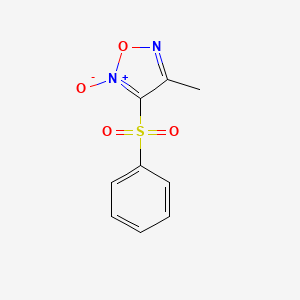

4-Methyl-3-(phenylsulfonyl)furoxan

描述

Historical Context of Furoxan Synthesis and Structural Elucidation

The journey of furoxan chemistry began in the 19th century, with initial synthesis and structural debates marking its early history. The first synthesis of a furoxan derivative is credited to Kekulé in 1857, predating his famous proposal for the structure of benzene (B151609). nih.gov However, the correct structure of the furoxan ring, also known as 1,2,5-oxadiazole-2-oxide, was a subject of considerable debate for many years. It was not until the mid-20th century that modern spectroscopic techniques and X-ray crystallography definitively established its unique five-membered ring structure featuring an exocyclic N-oxide. wikipedia.org Early synthetic methods were often harsh and limited in scope, but the field has since evolved with the development of more versatile and milder synthetic routes, allowing for the creation of a wide array of substituted furoxans. rsc.org

Overview of Heterocyclic Systems with Oxidative N-O Bonds

Furoxans belong to a broader class of heterocyclic compounds characterized by the presence of oxidative N-O bonds. This family includes other important heterocycles such as isoxazoles, oxadiazoles, and their N-oxides. nih.govontosight.ai The N-O bond in these systems is a key determinant of their chemical reactivity and biological activity. It can be susceptible to cleavage under various conditions, including reduction and oxidative addition, which has significant implications in catalysis and medicinal chemistry. nih.govontosight.ai The presence of this bond imparts unique electronic characteristics to the heterocyclic ring, influencing its aromaticity and interaction with biological macromolecules. acs.org

Unique Electronic and Structural Features of the Furoxan Ring

The furoxan ring is an aromatic, 6π-electron system, though its aromatic stabilization energy is relatively low due to the presence of multiple heteroatom-heteroatom bonds. wikipedia.org A key feature is the asymmetry introduced by the exocyclic N-oxide, meaning that for asymmetrically substituted furoxans, two regioisomers can exist. wikipedia.org This N-oxide group significantly influences the electronic distribution within the ring, making the carbon atoms susceptible to nucleophilic attack. The ring system is generally stable but can undergo ring-opening reactions under certain nucleophilic conditions, a property that is both a challenge and an opportunity in synthetic chemistry. wikipedia.orgkobe-u.ac.jp

Spectroscopic characterization reveals distinct features. For instance, in ¹³C NMR spectroscopy, the chemical shifts of the C3 and C4 carbons typically appear around 115 and 160 ppm, respectively. wikipedia.org The solid nature of many furoxan derivatives at ambient temperatures facilitates their structural determination by single-crystal X-ray diffraction analysis. wikipedia.org

Rationale for Academic Research into Sulfonylated Furoxan Derivatives

The introduction of a sulfonyl group, such as the phenylsulfonyl group in 4-Methyl-3-(phenylsulfonyl)furoxan, has been a strategic focus in furoxan research for several reasons. The potent electron-withdrawing nature of the sulfonyl group significantly modulates the electronic properties of the furoxan ring, enhancing its reactivity and influencing its biological activity.

A primary driver for research into sulfonylated furoxans is their role as nitric oxide (NO) donors. nih.govnih.gov The furoxan ring can release NO under physiological conditions, particularly in the presence of thiols. nih.gov As NO is a crucial signaling molecule involved in various physiological and pathological processes, including vasodilation and neurotransmission, furoxan-based NO donors are of great interest for the development of new therapeutic agents. nih.govkobe-u.ac.jp Phenylsulfonyl furoxan moieties have been incorporated into hybrid molecules with other pharmacophores to create potent anti-tumor agents. nih.govacs.orgresearchgate.net

Furthermore, compounds like this compound have demonstrated significant biological activities on their own. Research has shown this specific compound to be a potent inhibitor of platelet aggregation. nih.gov This activity, coupled with its ability to increase cyclic GMP levels, suggests a potential therapeutic application in cardiovascular diseases. nih.gov The sulfonyl group also serves as a useful synthetic handle, allowing for further functionalization of the furoxan ring. nih.gov

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₄S | nih.gov |

| Molecular Weight | 240.24 g/mol | nih.gov |

| CAS Number | 49739-43-7 | nih.gov |

| IUPAC Name | 3-(benzenesulfonyl)-4-methyl-1,2,5-oxadiazole 2-oxide | nih.gov |

| Density | 1.5 g/cm³ | lookchem.com |

| Boiling Point | 453°C at 760 mmHg | lookchem.com |

| Flash Point | 227.8°C | lookchem.com |

Synthesis of this compound

A documented synthetic route to this compound involves a multi-step process starting from the corresponding glyoxime (B48743). A series of 4-methyl-3-(arylthio)furoxans are first synthesized through the oxidation of 1-(arylthio)-2-methylglyoximes using dinitrogen tetroxide. The resulting thioether-substituted furoxan is then subjected to further oxidation. Treatment with an excess of 81% hydrogen peroxide in trifluoroacetic acid effectively oxidizes the sulfide (B99878) to the sulfone, yielding the final product, this compound. nih.gov The corresponding furazan (B8792606) can be obtained by reduction of the furoxan derivative with trimethyl phosphite. nih.gov

Crystal Structure Information

The definitive three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction. A 1976 study by Chiari, Viterbo, and colleagues detailed the crystal structures of the two isomers of methyl phenylsulfonyl furoxan, providing precise bond lengths and angles for this compound. researchgate.net This structural data is fundamental for understanding its reactivity and for computational studies aimed at elucidating its mechanism of biological action.

Structure

3D Structure

属性

CAS 编号 |

49739-43-7 |

|---|---|

分子式 |

C9H8N2O4S |

分子量 |

240.24 g/mol |

IUPAC 名称 |

3-(benzenesulfonyl)-4-methyl-2-oxido-1,2,5-oxadiazol-2-ium |

InChI |

InChI=1S/C9H8N2O4S/c1-7-9(11(12)15-10-7)16(13,14)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI 键 |

DCHTVANWMDHNOB-UHFFFAOYSA-N |

SMILES |

CC1=NO[N+](=C1S(=O)(=O)C2=CC=CC=C2)[O-] |

规范 SMILES |

CC1=NO[N+](=C1S(=O)(=O)C2=CC=CC=C2)[O-] |

同义词 |

4-methyl-3-(phenylsulfonyl)furoxan 4-methyl-3-phenyl sulfonylfuroxan 4-MPSF S 35b S35 |

产品来源 |

United States |

Synthetic Methodologies for 4 Methyl 3 Phenylsulfonyl Furoxan and Analogues

Traditional Synthetic Routes to Furoxan Ring Systems

The foundational furoxan ring is a five-membered heterocycle that can be synthesized through several established chemical reactions. nih.gov These methods typically involve the formation of the N-O-N linkage and subsequent cyclization. Because furoxans cannot be made by the direct oxidation of their parent furazan (B8792606) rings, dedicated synthetic routes are necessary. lookchem.com

A primary and fundamental method for forming the furoxan ring is the dimerization of nitrile oxides. nih.govmdpi.com Nitrile oxides are unstable, highly reactive 1,3-dipoles that are typically generated in situ. nih.govmdpi.com In the absence of other trapping agents (dipolarophiles), they readily undergo [3+2] cycloaddition with themselves to form the more stable furoxan ring. nih.gov

The dimerization process is understood to be a stepwise reaction rather than a concerted one. researchgate.netCurrent time information in Bangalore, IN. Theoretical studies, such as those using density functional theory, indicate that the reaction proceeds through a dinitrosoalkene diradical intermediate. researchgate.netCurrent time information in Bangalore, IN. The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules. researchgate.net The stability and dimerization tendency of a nitrile oxide can be influenced by its substituent; for instance, steric hindrance from ortho-substituents on an aromatic ring can sometimes allow for the isolation of the nitrile oxide monomer by disfavoring the dimerization process. mdpi.com

| Method | Description | Key Intermediates | Ref |

| Dimerization | Spontaneous [3+2] cycloaddition of two nitrile oxide molecules. | Nitrile Oxides, Dinitrosoalkene diradicals | nih.govresearchgate.net |

Cyclization reactions of appropriately substituted open-chain precursors are a versatile route to furoxans. A notable example is the oxidative cyclization of vic-dioximes (glyoximes). Various oxidizing agents, including copper(II) salts, have been effectively used for this two-electron oxidative transformation.

Specifically, the cyclization of α-nitro ketoximes offers a direct pathway to furoxan derivatives. For instance, a convenient method involves a DABCO-mediated cascade sulfonylation/cyclization reaction of α-nitro-ketoximes with sulfonyl chlorides under mild conditions. Benzofuroxans (1,2,5-oxadiazole N-oxides fused to a benzene (B151609) ring) can be synthesized via the oxidative cyclization of ortho-nitro anilines or the thermolysis of ortho-nitroaryl azides. lookchem.com

Another significant method for synthesizing certain furoxans involves the reaction of alkenes with a nitrating agent. The reaction of terminal alkenes with dinitrogen trioxide (N₂O₃), often generated in situ from nitrites in an acidic environment, can yield nitrofuroxans. nih.gov This method is particularly useful for producing simple-structured furoxans, although it has limitations regarding the tolerated substituents on the alkene starting material. lookchem.com The resulting nitrofuroxans are valuable intermediates, as the nitro group can serve as a leaving group in subsequent nucleophilic aromatic substitution (SₙAr) reactions to introduce other functionalities. nih.gov

Precursor-Based Synthesis of 4-Methyl-3-(phenylsulfonyl)furoxan

The direct synthesis of this compound is achieved through a specific, multi-step pathway that first constructs a sulfur-containing furoxan precursor, which is then oxidized to the final sulfonyl compound.

The key precursor for the target molecule is 4-methyl-3-(arylthio)furoxan. A documented route to this intermediate is the oxidative cyclization of a corresponding glyoxime (B48743) precursor, specifically 1-(arylthio)-2-methylglyoxime. researchgate.net The oxidation of this dioxime, for example with dinitrogen tetroxide (N₂O₄), closes the ring to form the 4-methyl-3-(arylthio)furoxan. researchgate.net This approach builds the desired substitution pattern into the acyclic precursor before the furoxan ring is formed.

An alternative strategy, following the post-ring introduction of substituents (PRIS) concept, involves starting with a pre-formed furoxan ring that has a suitable leaving group at the 3- or 4-position. nih.gov For example, a 4-nitrofuroxan can react with a thiol (R-SH) in the presence of a base to yield an arylsulfanyl furoxan via an SₙAr reaction. nih.gov

The final step in the synthesis of this compound is the oxidation of the sulfide (B99878) linkage in the 4-methyl-3-(arylthio)furoxan precursor. researchgate.net This transformation elevates the oxidation state of the sulfur atom from +2 to +6.

This oxidation is typically accomplished using strong oxidizing agents. A common and effective method involves the use of hydrogen peroxide (H₂O₂). nih.govresearchgate.net The reaction conditions can be tuned to control the extent of oxidation. For instance, using an excess of hydrogen peroxide in a strong acid like trifluoroacetic acid ensures complete oxidation to the arylsulfonyl derivative. researchgate.net Milder conditions might yield the intermediate arylsulfinyl analogue. researchgate.net This oxidative step is crucial as it imparts the final chemical characteristics to the target molecule. researchgate.net

| Precursor | Reagent(s) | Product | Ref |

| 1-(Arylthio)-2-methylglyoxime | Dinitrogen tetroxide (N₂O₄) | 4-Methyl-3-(arylthio)furoxan | researchgate.net |

| 4-Methyl-3-(arylthio)furoxan | Hydrogen peroxide (H₂O₂), Trifluoroacetic acid | 4-Methyl-3-(arylsulfonyl)furoxan | researchgate.net |

Oxidative Transformation of Arylthio to Arylsulfonyl Derivatives

Post-Ring Introduction of Substituents (PRIS) Strategies on the Furoxan Ring

While classical furoxan synthesis often relies on constructing the ring from already substituted precursors, this approach can be limited by the availability of starting materials. An alternative and more flexible approach is the Post-Ring Introduction of Substituents (PRIS) strategy. rsc.orgpressbooks.pub This method involves performing chemical modifications directly on a pre-formed furoxan ring. However, the PRIS strategy can be hampered by the labile nature of the furoxan ring, which is susceptible to opening under various reaction conditions. rsc.org Despite these challenges, several successful PRIS methods have been developed for forming new bonds on the furoxan core. rsc.orgpressbooks.pub

The formation of new carbon-carbon bonds is fundamental to organic synthesis, allowing for the construction of more complex molecular architectures. news-medical.net Applying these reactions to the furoxan ring opens pathways to a diverse range of novel compounds.

A notable PRIS strategy for C-C bond formation involves the reaction of carbon radicals with sulfonylfuroxans. The phenylsulfonyl group at the 3-position of the furoxan ring can act as a leaving group, enabling the introduction of alkyl substituents. rsc.org One effective method for generating these carbon radicals is through the decarboxylation of aliphatic carboxylic acids. rsc.org

This transformation can be achieved under conditions similar to the Kochi reaction, which traditionally uses lead(IV) acetate (B1210297) and a lithium halide to convert carboxylic acids into alkyl halides. oregonstate.edulibretexts.orgyoutube.com In this adaptation, the carboxylic acid serves as a source for an alkyl radical, which then attacks the electrophilic furoxan ring, displacing the sulfonyl group and forming a new C-C bond. This method represents a powerful "furoxanization" of C-H bonds, converting readily available carboxylic acids into functionalized furoxan derivatives. rsc.org

Table 2: Representative Radical-Mediated Furoxanization

| Furoxan Substrate | Radical Source (Precursor) | Reaction Type | Product Type | Reference |

| 3-Sulfonylfuroxan | Aliphatic Carboxylic Acid | Radical-mediated substitution (Kochi-type) | 4-Alkyl-3-sulfonylfuroxan (isomer dependent) or 3-Alkylfuroxan | rsc.org |

This table illustrates the general principle of introducing alkyl groups onto a furoxan ring using radicals generated from carboxylic acids.

Organometallic coupling reactions, such as those involving Grignard reagents (RMgX), are a cornerstone of C-C bond formation. chem-station.commasterorganicchemistry.com However, their application in furoxan chemistry is severely limited. Attempts to create metallated furoxan species, for instance by introducing lithium or magnesium at the 3- or 4-position to act as a nucleophile, have been unsuccessful to date. nih.gov This is because such species are highly unstable and lead to the rapid opening of the furoxan ring. nih.gov

Consequently, standard cross-coupling reactions involving Grignard reagents or other common transition-metal catalysts are not currently established methods for modifying the furoxan ring. nih.gov The inherent reactivity and electronic properties of the furoxan system make it incompatible with the conditions required for these powerful synthetic tools. Research into the reaction of Grignard reagents with related sulfinyl sulfone compounds has shown substitution at the sulfur atom rather than direct coupling to an aromatic ring. oregonstate.edu This highlights the significant challenge in directly arylating a (phenylsulfonyl)furoxan using Grignard reagents without inducing ring decomposition.

Nucleophilic Aromatic Substitution (SNAr) provides a viable and powerful pathway for C-C bond formation on the furoxan ring. rsc.org This reaction requires the presence of a good leaving group and electron-withdrawing character in the ring to facilitate nucleophilic attack. Groups such as nitro (NO₂) and arylsulfonyl (ArSO₂) are excellent leaving groups in this context, activating the furoxan ring for substitution. nih.gov

A significant breakthrough has been the SNAr reaction of 4-nitrofuroxans with carbon nucleophiles like alkynyl lithium reagents. rsc.org This reaction proceeds in high yields and has enabled the first practical synthesis of both regioisomers of alkynyl furoxans. rsc.org The nucleophile attacks the carbon bearing the nitro leaving group, proceeding through a negatively charged intermediate (a Meisenheimer-type complex), before eliminating the nitrite (B80452) ion to yield the substituted product. The versatility of the resulting alkyne group allows for further derivatization, making this SNAr approach a convergent route to a wide array of carbon-substituted furoxans. rsc.org

Table 3: Representative S-N-Ar Reaction on a Furoxan Ring

| Furoxan Substrate | Nucleophile | Leaving Group | Product Type | Reference |

| 4-Nitrofuroxans | Alkynyl Lithium | Nitro (NO₂) | 4-Alkynylfuroxans | rsc.org |

| 3-Phenylsulfonylfuroxan | Carbon Nucleophile | Phenylsulfonyl (PhSO₂) | 3-Substituted Furoxan | nih.gov |

This table shows examples of nucleophilic aromatic substitution on the furoxan ring to form new carbon-carbon bonds.

Carbon-Carbon Bond Forming Reactions

Nucleophilic Aromatic Substitution (SNAr) with Carbon Nucleophiles (e.g., Alkynyl Lithium on 4-nitrofuroxans)

Regioselectivity in SNAr Reactions on the Furoxan Ring (C-3 vs. C-4)

Nucleophilic aromatic substitution (SNAr) on the furoxan ring is a cornerstone for the synthesis and functionalization of these heterocycles. The regioselectivity of these reactions, determining whether a nucleophile attacks the C-3 or C-4 position, is governed by the electronic properties of the furoxan ring and the nature of the leaving groups. The furoxan system, or 1,2,5-oxadiazole 2-oxide, is inherently asymmetric due to the exocyclic N-oxide, which influences the electrophilicity of the adjacent carbon atoms.

Leaving groups such as nitro (–NO₂) and phenylsulfonyl (–SO₂Ph) are particularly effective at activating the furoxan ring for nucleophilic attack. rsc.org The reaction of 3,4-dinitrofuroxan with various nucleophiles has been studied, demonstrating that substitution occurs preferentially at the C-4 position. researchgate.net This selectivity is attributed to the electronic influence of the furoxan ring system itself. Similarly, in 3,4-bis(phenylsulfonyl)furoxan, the initial substitution typically occurs at one of the sulfonyl-bearing carbons. mdpi.com

The general selectivity observed in furoxans bearing leaving groups at both the 3- and 4-positions is high, allowing for controlled, stepwise functionalization. nih.gov For instance, the reaction of 3,4-dinitrofuroxan with one equivalent of a nucleophile predominantly yields the 4-substituted-3-nitrofuroxan. researchgate.net This outcome suggests that the C-4 position is more activated towards nucleophilic attack than the C-3 position in this specific substrate. The prediction of regioselectivity can often be rationalized by examining the stability of the intermediate Meisenheimer complex, where the negative charge is stabilized by the electron-withdrawing groups and the heterocyclic ring. researchgate.netpressbooks.pub

Table 1: Regioselectivity in SNAr Reactions of Dinitro- and Disulfonylfuroxans

| Furoxan Precursor | Nucleophile | Predominant Substitution Position | Product Type | Reference(s) |

|---|---|---|---|---|

| 3,4-Dinitrofuroxan | Alcohols, Amines | C-4 | 4-Alkoxy/Amino-3-nitrofuroxan | researchgate.net |

| 3,4-Bis(phenylsulfonyl)furoxan | Phenols | C-4 (initial) | 4-Aryloxy-3-(phenylsulfonyl)furoxan | mdpi.com |

| Dichlorofuroxan | Alkoxides | C-4 (mono-substitution) | 4-Alkoxy-3-chlorofuroxan | nih.gov |

This table provides a summary of observed regioselectivity in SNAr reactions on symmetrically substituted furoxans.

Scope and Limitations of Substrate Tolerance and Functional Group Compatibility

The SNAr methodology on the furoxan ring accommodates a range of substrates and functional groups, though certain limitations exist.

Leaving Groups: The most commonly employed leaving groups are phenylsulfonyl (–SO₂Ar) and nitro (–NO₂), which are readily displaced by a variety of nucleophiles. nih.gov More recently, halogens such as chlorine and bromine have also been demonstrated to serve as effective leaving groups in reactions with alkoxy nucleophiles, providing a useful route to monohalofuroxans, which are otherwise rare. nih.gov

Nucleophiles: A broad spectrum of nucleophiles can be utilized.

Oxygen Nucleophiles: Alkoxides and phenoxides react reliably to form alkoxy- and aryloxyfuroxans, respectively, often in high yields. nih.gov

Sulfur Nucleophiles: Thiolates, particularly from hetarylthiols, are effective for forming carbon-sulfur bonds. nih.gov

Nitrogen Nucleophiles: While primary and secondary amines can be used, these reactions are sometimes complicated by ring-opening side reactions. nih.gov This limitation can often be overcome by using trimethylsilyl (B98337) derivatives of the amines, which prevents the undesired ring cleavage and leads to the expected aminated products. nih.gov

Limitations: The primary limitation is the propensity of the furoxan ring to undergo cleavage, especially with strong, hard nucleophiles or harsh basic conditions. The reaction of 3-chloro-4-nitrofuroxan with primary and secondary aliphatic amines, for example, leads to ring opening rather than substitution. nih.gov Furthermore, while reactions of disubstituted furoxans like 3,4-bis(phenylsulfonyl)furoxan can be selective for the first substitution, achieving selectivity in the second substitution can be challenging, as can reactions with symmetrical sulfur nucleophiles on this substrate. nih.govmdpi.com

Carbon-Heteroatom Bond Forming Reactions

The introduction of heteroatoms onto the furoxan scaffold via carbon-heteroatom bond formation is a key strategy for synthesizing diverse analogues.

Carbon-Oxygen Bond Formation (e.g., Alkoxylation, Hydroxylation via SNAr)

The formation of a C-O bond is one of the most established and reliable modifications of the furoxan ring. nih.gov This is typically achieved via an SNAr reaction where a furoxan bearing a good leaving group (like –NO₂ or –SO₂Ph) is treated with an oxygen nucleophile.

Alkoxylation/Aryloxylation: The reaction of precursors such as 3,4-bis(phenylsulfonyl)furoxan or 3-nitro-4-substituted furoxans with various alcohols or phenols in the presence of a base yields the corresponding alkoxy- or aryloxy-substituted furoxans. mdpi.com For example, 3,4-bis(phenylsulfonyl)furoxan reacts with phenols to displace one of the phenylsulfonyl groups, forming aryloxy-phenylsulfonyl-furoxan derivatives. mdpi.com Similarly, dihalofuroxans undergo monoalkoxylation in moderate yields, providing a pathway to valuable monohalofuroxan intermediates. nih.gov

Table 2: Examples of Carbon-Oxygen Bond Formation on Furoxan Ring

| Furoxan Substrate | Nucleophile | Product | Reference(s) |

|---|---|---|---|

| 3,4-Bis(phenylsulfonyl)furoxan | 3-Hydroxybenzoic acid | 3-((3-(phenylsulfonyl)furoxan-4-yl)oxy)benzoic acid | mdpi.com |

| 3-Nitro-4-chlorofuroxan | Methoxide | 3-Nitro-4-methoxyfuroxan | researchgate.net |

This table showcases representative SNAr reactions leading to the formation of C-O bonds on the furoxan ring.

Carbon-Sulfur Bond Formation (e.g., Thiolation via SNAr)

Carbon-sulfur bonds can be introduced onto the furoxan ring using sulfur-based nucleophiles in SNAr reactions. This method allows for the synthesis of sulfanylfuroxans, which are precursors to other important derivatives like sulfonylfuroxans.

Thiolation: The reaction of 4-nitrofuroxans with hetarylthiols, often facilitated by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), provides a library of hetarylsulfanyl furoxans. nih.gov However, regioselectivity can be an issue; the reaction of disulfonyl furoxans with sulfur nucleophiles has been reported to be non-selective. nih.gov The resulting thioethers can be subsequently oxidized to sulfones, which are themselves valuable functional groups or leaving groups for further substitutions. nih.gov

Carbon-Nitrogen Bond Formation (e.g., Amination, Amidation, Smiles Rearrangement)

The formation of C-N bonds on the furoxan ring presents unique challenges but offers access to a wide array of nitrogen-containing derivatives.

Amination: Direct amination via SNAr can be complicated by competitive ring-opening reactions when using primary or secondary amines. nih.gov A successful strategy to circumvent this issue involves the use of silylated amines (e.g., N-(trimethylsilyl)dialkylamine), which react cleanly to give the desired aminated furoxans without ring degradation. nih.gov This approach has also been extended to azidation using trimethylsilyl azide, activated by a fluoride (B91410) salt. nih.gov

Smiles Rearrangement: A powerful method for forming a C-N bond intramolecularly is the Smiles rearrangement. rsc.org This intramolecular SNAr reaction has been successfully applied to furoxan systems. nih.gov For instance, a 4-sulfonylfuroxan substrate bearing a suitable side chain with a nucleophilic nitrogen can undergo rearrangement upon treatment with a base. nih.gov This process was used to convert a 4-sulfonylfuroxan into an N-furoxanyl amide, which could be further transformed into an acetamide (B32628) derivative. nih.govresearchgate.net The rearrangement typically involves a side chain tethered to the furoxan ring via an oxygen or sulfur atom, which contains a terminal amine or amide that acts as the intramolecular nucleophile, displacing the furoxan ring from the heteroatom linker. rsc.orguniupo.it

Formation of Sulfonyloxy Furoxans as Halide Surrogates

For synthetic utility, it is often desirable to have a highly reactive leaving group on the furoxan ring. While halogens serve this purpose, their direct introduction can be difficult. An effective alternative is the use of sulfonyloxy groups (e.g., tosylate, mesylate), which act as excellent "halide surrogates" in nucleophilic substitution reactions. kobe-u.ac.jp

A facile and efficient route to these valuable intermediates has been developed, which avoids the use of unstable precursors. The key features of this strategy include:

Synthesis of Hydroxyfuroxan Ammonium (B1175870) Salts: Hydroxyfuroxans are first converted into bench-stable ammonium salts, which are easier to handle and purify.

Sulfonylation: These stable salts are then reacted with sulfonyl anhydrides, rather than the more common but often less reactive sulfonyl chlorides, to produce the desired sulfonyloxy furoxans in good yields.

Photochemical Isomerization: This strategy provides access to both regioisomers of the sulfonyloxy furoxan. If one regioisomer is formed preferentially, it can often be converted to the other via photochemical isomerization. kobe-u.ac.jp

The resulting sulfonyloxy furoxans are highly activated towards nucleophilic displacement, behaving similarly to halofuroxans and enabling a broad range of subsequent functionalization reactions. kobe-u.ac.jp

Chemical Reactivity and Transformation Pathways of 4 Methyl 3 Phenylsulfonyl Furoxan

Isomerization Phenomena of Furoxans

Furoxans can exist as two distinct regioisomers when asymmetrically substituted. The interconversion between these isomers is a key aspect of their chemistry, achievable through thermal or photochemical means. Each isomer is generally stable at room temperature, but isomerization can be induced under specific energetic conditions. nih.gov

Thermal and Photochemical Isomerization of Furoxans

The isomerization of the furoxan ring is a well-documented phenomenon that can be initiated by either heat or light.

Thermal Isomerization: Most furoxan derivatives undergo thermal isomerization at temperatures exceeding 100°C. nih.gov This process allows for the conversion of one regioisomer into the other, eventually leading to an equilibrium mixture. The stability of the furoxan ring is a critical factor, and its vulnerability at elevated temperatures facilitates this transformation. rsc.orgnih.gov

Photochemical Isomerization: The use of ultraviolet (UV) light can also induce isomerization in furoxans. nih.gov This method involves the electronic excitation of the molecule to a higher energy state, where the rearrangement can occur. While fewer examples exist compared to thermal methods, photochemical isomerization is a recognized transformation pathway for these heterocycles. nih.govresearchgate.net The precise mechanism for the photoisomerization process is still an area of ongoing investigation. nih.gov

| Isomerization Method | Typical Conditions | Key Characteristics |

| Thermal | Temperatures > 100°C | Proceeds toward thermodynamic equilibrium; mechanism is relatively well-understood. nih.gov |

| Photochemical | UV Irradiation | Involves an excited state; can potentially access different product ratios than thermal methods; mechanistic details are less clear. nih.govresearchgate.net |

Mechanistic Studies of Isomerization (e.g., Dinitroso Olefin Intermediates)

The accepted mechanism for the thermal isomerization of furoxans involves a significant structural rearrangement through a key intermediate. Computational and theoretical studies suggest that the process is not a simple concerted reaction but a stepwise pathway. researchgate.net

The proposed mechanism involves the cleavage of the O1-N2 bond of the furoxan ring, leading to the formation of a cis-1,2-dinitrosoalkene intermediate. nih.govresearchgate.net This open-chain species has considerable diradical character. researchgate.net Once formed, the dinitrosoalkene can undergo rotation around the central C-C bond, followed by ring-closure to yield the regioisomeric furoxan. High-level computational studies have been employed to investigate the energetics of this pathway, confirming the role of the dinitrosoethylene species in the tautomerism of the parent furoxan. acs.org This ring-opening/ring-closing sequence provides a clear pathway for the interconversion of 3,4-disubstituted furoxan isomers.

Influence of Substituents on Isomerization Rates

The rate at which furoxan isomerization occurs is significantly influenced by the electronic nature of the substituents at the C-3 and C-4 positions. These substituents can affect the stability of both the ground state furoxan ring and the dinitrosoalkene intermediate.

Electron-Withdrawing Groups (EWGs): Groups like the phenylsulfonyl (–SO₂Ph) substituent on 4-Methyl-3-(phenylsulfonyl)furoxan are strongly electron-withdrawing. EWGs destabilize the already electron-deficient furoxan ring, potentially lowering the activation energy for the initial ring-opening step and thus increasing the rate of isomerization.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like the methyl (–CH₃) substituent increase the electron density of the ring. This effect generally stabilizes the furoxan ring, which would lead to a higher activation barrier and a slower rate of isomerization compared to unsubstituted analogs. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) on the Furoxan Ring

While aromatic rings are typically nucleophilic, the furoxan system is inherently electron-poor, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). rsc.orgwikipedia.org This reactivity is dramatically enhanced by the presence of strong electron-withdrawing substituents.

Electron-Deficient Nature of the Furoxan System in SNAr

The SNAr reaction is a stepwise addition-elimination mechanism. It is facilitated in aromatic systems that are "activated" by the presence of potent electron-withdrawing groups. byjus.compressbooks.pubmasterorganicchemistry.com These groups serve two primary functions: they decrease the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by a nucleophile, and they stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The furoxan ring itself is an electron-deficient heterocycle. In this compound, the C-3 phenylsulfonyl group is an exceptionally strong electron-withdrawing group. Its presence severely depletes the electron density of the furoxan ring, making the molecule a prime candidate for SNAr reactions. The sulfonyl group provides powerful stabilization for the anionic intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction. libretexts.orgosti.gov

| Substituent on Furoxan Ring | Electronic Effect | Predicted Influence on SNAr Rate |

| -SO₂Ph (Phenylsulfonyl) | Strongly Electron-Withdrawing | Strong Activation |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strong Activation |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Weak Activation |

| -H (Hydrogen) | Neutral | No Effect (Baseline) |

| -CH₃ (Methyl) | Weakly Electron-Donating | Deactivation |

Regioselectivity of Nucleophilic Attack at Furoxan Ring Positions (C-3 vs. C-4)

In asymmetrically substituted furoxans like this compound, the site of nucleophilic attack is determined by the relative ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate.

The attack of a nucleophile can theoretically occur at either the C-3 or C-4 position.

Attack at C-3: Nucleophilic attack at the carbon bearing the phenylsulfonyl group would place the developing negative charge on a ring atom where it can be extensively delocalized by the powerful resonance and inductive effects of the adjacent sulfonyl group. This provides a high degree of stabilization for the Meisenheimer complex.

Attack at C-4: Attack at the carbon bearing the methyl group would be disfavored. The methyl group is electron-donating, which would destabilize the negative charge of the intermediate. libretexts.org

Therefore, the regioselectivity of nucleophilic attack on this compound is decisively controlled by the substituents. The attack will occur almost exclusively at the C-3 position . The phenylsulfonyl group not only activates the ring for the reaction but also directs the incoming nucleophile to its own position, as it is the best leaving group and is attached to the most electrophilic carbon. This high regioselectivity is a cornerstone of SNAr reactions on highly polarized aromatic systems. nih.govmasterorganicchemistry.com

Role of Leaving Groups in SNAr Reactions

In the context of Nucleophilic Aromatic Substitution (SNAr) reactions involving furoxan rings, the nature of the leaving group is a critical determinant of reactivity. The phenylsulfonyl group (-SO₂Ph) in this compound serves as an effective leaving group, activated by the electron-withdrawing nature of the furoxan heterocycle. This activation facilitates the attack of nucleophiles.

Typical leaving groups in SNAr reactions include halogens (like fluorine and bromine) and nitro groups. rsc.org However, other functionalities can also serve this purpose. For instance, methylsulfone (-SO₂CH₃) has been demonstrated as a viable leaving group when activated by a pyrimidine (B1678525) ring, enabling the synthesis of hyperbranched poly(arylene pyrimidine ether)s. rsc.org This principle extends to the furoxan system, where the sulfonyl group's ability to stabilize a negative charge makes it a good leaving group.

The efficiency of a leaving group in SNAr reactions is often related to the pKa of its conjugate acid; a lower pKa generally corresponds to a better leaving group. researchgate.net This is because a more stable anion is a weaker base and thus a better leaving group. The sulfonyl group in this compound is a good leaving group due to the stability of the resulting sulfinate anion.

In some cases, the reaction mechanism can be complex, with the rate-limiting step being either the formation of the Meisenheimer complex or the departure of the leaving group. researchgate.net For reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline, the decomposition of the intermediate is the rate-limiting step when a phenoxide ion is the leaving group. researchgate.net The specific dynamics for this compound would depend on the nucleophile and reaction conditions. The use of 3,4-bis(phenylsulfonyl)furoxan in reactions with phenols further illustrates the utility of the phenylsulfonyl group as a leaving group in furoxan chemistry. nih.gov

Radical Reactions of Furoxans

Radical addition reactions provide a powerful method for C-C bond formation on the furoxan ring. acs.org This approach has been successfully applied to 3-sulfonylfuroxans bearing various substituents at the 4-position, including alkyl, alkoxy, and sulfanyl (B85325) groups. rsc.org This modular synthesis strategy, often used in conjunction with SNAr reactions, allows for the diverse functionalization of the furoxan core. rsc.org

For example, a general method for C-C bond formation on the furoxan ring has been developed using radical chemistry. acs.org This methodology is not limited to disulfonyl furoxans but is also effective with 3-sulfonylfuroxans. rsc.org While direct arylation using aryl carboxylic acids under typical radical addition conditions has been unsuccessful, a combination of potassium aryltrifluoroborates and persulfate can be used to introduce aryl groups onto the furoxan ring. rsc.org

Homolytic cleavage, the breaking of a covalent bond where each fragment retains one of the bonding electrons, is a key process in certain reactions of furoxans. youtube.com For instance, the release of nitric oxide (NO) from some furoxan derivatives is proposed to occur through the homolytic cleavage of a weakened C-N bond, leading to the formation of radical species. nih.gov Although the precise mechanism is not always fully elucidated, the quantitative formation of aryl nitrile as a byproduct in some cases supports this pathway. nih.gov

Ring-Opening Reactions and Derivatization

The furoxan ring, despite its aromatic character, is susceptible to degradation under various conditions due to its labile nature. rsc.orgnih.gov This instability is a significant challenge in the synthesis and functionalization of furoxan-containing molecules. rsc.orgnih.gov

Several factors can lead to the opening of the furoxan ring:

Strong Nucleophiles and Reductive Conditions: The electron-deficient nature of the furoxan ring makes it prone to ring-opening, particularly in the presence of strong nucleophiles or under reductive conditions. acs.org For example, the reaction of 3-chloro-4-nitrofuroxan with primary and secondary aliphatic amines can lead to ring opening. nih.gov

Introduction of Electropositive Elements: Attaching an electropositive metal element to the furoxan ring can induce rapid ring opening. rsc.orgnih.gov Consequently, furoxans substituted with elements more electropositive than hydrogen have not been isolated. rsc.orgnih.gov However, substitution with a metalloidal atom like boron, which forms a stronger covalent bond with carbon, can yield stable borylfuroxans. rsc.orgnih.gov

Heating: Most furoxans undergo thermal isomerization at temperatures above 100 °C, which is proposed to proceed through a dinitrosoalkene intermediate. nih.gov This isomerization highlights the inherent lability of the furoxan skeleton. nih.gov

Acidic Conditions: In certain contexts, acidic conditions can lead to the degradation of fused ring systems containing a furoxan moiety. nih.gov

Alkaline Conditions: Furoxans can be sensitive to alkaline conditions, which can lead to instability and competitive reactions. nih.gov

UV Irradiation: Isomerization of the furoxan ring can also be induced by ultraviolet light, although this is less common. nih.gov

Dinitromethyl Group Transformation: A dinitromethyl group attached to a nitro furazan (B8792606) ring can undergo cyclization to form a furoxan ring at room temperature, releasing a molecule of nitric acid. rsc.orgrsc.org This transformation proceeds through unstable nitrile oxide intermediates. rsc.orgrsc.org

The inherent lability of the furoxan ring can be strategically exploited in a "build-and-scrap" methodology for the synthesis of diverse nitrogen-containing functional groups. rsc.orgnih.gov This approach involves the initial construction ("build") of a functionalized furoxan, followed by its ring-opening degradation ("scrap") to yield the desired chemical entity. rsc.orgnih.gov

This strategy offers a short-step transformation of carboxylic acids into a wide array of functional groups. acs.org For instance, radical addition reactions can be used to form various furoxan derivatives in a few steps. rsc.org These synthesized furoxans can then be converted into different nitrogen-containing functional groups under various reaction conditions. rsc.orgnih.gov This methodology has significant potential in drug discovery research, where structural diversity is highly desirable. rsc.orgnih.gov

: Reduction and Oxidation Reactions

The reactivity of this compound is characterized by the interplay between the furoxan ring and the phenylsulfonyl group. The furoxan ring, a 1,2,5-oxadiazole 2-oxide, is susceptible to reduction, leading to ring-opening or deoxygenation. The sulfonyl group, on the other hand, represents a high oxidation state of sulfur, influencing the electronic properties of the molecule.

Reduction to Corresponding Furazans (e.g., with trimethyl phosphite)

A key transformation of furoxans is their deoxygenation to the corresponding furazans (1,2,5-oxadiazoles). This reaction effectively removes the N-oxide from the furoxan ring. For 4-methyl-3-(arylsulfonyl)furoxans, this reduction can be accomplished using reagents such as trimethyl phosphite. The reaction proceeds by abstracting an oxygen atom from the furoxan ring, yielding the more stable furazan derivative.

This specific reduction is a documented pathway for arylsulfonyl-substituted furoxans, providing a method to synthesize the corresponding furazan analogues.

Table 1: Reduction of this compound to its Corresponding Furazan

| Reactant | Reagent | Product |

| This compound | Trimethyl phosphite | 4-Methyl-3-(phenylsulfonyl)furazan |

Reduction to Dioximes (e.g., by hydrogenation, complex hydrides)

The furoxan ring can undergo reductive cleavage to form α-dioximes. This transformation represents a more extensive reduction compared to the formation of furazans. While specific studies detailing the reduction of this compound to its corresponding dioxime are not prevalent, the reduction of other furoxan derivatives using methods like catalytic hydrogenation (e.g., hydrogen over a palladium catalyst) or with reducing agents like hydrazine (B178648) is known to yield dioximes.

Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful reducing agents widely used in organic chemistry. They are effective at reducing various functional groups, including carbonyls. While their primary application is not typically the reduction of furoxan rings, their potent nature suggests they could potentially effect the ring opening of furoxans to dioximes, although specific conditions and outcomes for this compound are not extensively documented. This pathway remains a potential area for investigation in the reactivity of this compound.

Table 2: Potential Reduction Pathway of the Furoxan Ring to a Dioxime

| Reactant | Potential Reagents | Potential Product |

| This compound | Hydrogenation (H₂/Pd), Hydrazine, Complex Hydrides (e.g., LiAlH₄) | 1-Phenylsulfonyl-1,2-propanedione dioxime |

Investigation of Further Oxidation States of the Sulfonyl Group

The sulfonyl group (-SO₂-) in this compound contains sulfur in its highest stable oxidation state (+6). Consequently, further oxidation of the sulfonyl group itself is not a typical reaction pathway under standard chemical conditions.

Advanced Structural Characterization and Elucidation of Furoxan Derivatives

Spectroscopic Analysis for Regioisomer Differentiation and Structural Proof

Spectroscopic techniques are the cornerstone for the structural elucidation of novel chemical entities. For furoxan derivatives, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for providing detailed information about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-methyl-3-(phenylsulfonyl)furoxan, both ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms and, crucially, for differentiating between the two possible regioisomers: this compound and 3-methyl-4-(phenylsulfonyl)furoxan.

The key to this differentiation lies in the distinct electronic environments of the two carbon atoms of the furoxan ring (C-3 and C-4). The ¹³C NMR chemical shifts for these carbons are highly sensitive to the nature of the substituent attached to them. In the furoxan ring, one carbon atom is bonded to a nitrogen atom (N-2), while the other is bonded to a nitrogen oxide group (N-5 oxide). This inherent asymmetry leads to different chemical shifts for C-3 and C-4.

While specific spectral data for this compound is not extensively detailed in readily available literature, the principles can be illustrated with data from related furoxan derivatives. For instance, in many furoxans, the carbon atom adjacent to the N-oxide (C-4 in the 3-substituted isomer) typically resonates at a different field compared to the carbon adjacent to the nitrogen (C-3). The presence of a strongly electron-withdrawing phenylsulfonyl group at the C-3 position and a methyl group at the C-4 position in the target molecule would result in a unique set of chemical shifts. The carbon at position 3, bearing the sulfonyl group, is expected to be significantly deshielded, appearing at a downfield chemical shift. Conversely, the carbon at position 4, bearing the methyl group, would appear at a more upfield position.

The analysis of ¹H NMR spectra would further confirm the structure. The protons of the methyl group would appear as a singlet, and the aromatic protons of the phenylsulfonyl group would exhibit characteristic splitting patterns in the aromatic region of the spectrum.

Table 1: Illustrative ¹³C NMR Chemical Shifts for Furoxan Ring Carbons in Substituted Derivatives (Note: This table is illustrative and does not represent experimental data for this compound, but demonstrates the principle of differentiation.)

| Compound | Substituent at C-3 | Substituent at C-4 | Approx. δ for C-3 (ppm) | Approx. δ for C-4 (ppm) |

| Hypothetical Isomer A | -SO₂Ph | -CH₃ | ~155 | ~112 |

| Hypothetical Isomer B | -CH₃ | -SO₂Ph | ~115 | ~158 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula, confirming that the synthesized compound is indeed C₉H₈N₂O₄S. lookchem.com

Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly useful for analyzing complex mixtures and for structural confirmation. beilstein-journals.org In MS/MS analysis, the molecular ion of this compound would be isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering structural insights. Key fragmentation pathways would likely involve the loss of sulfur dioxide (SO₂), cleavage of the phenyl group, and fragmentation of the furoxan ring itself. This pattern helps to piece together the molecular structure and confirm the arrangement of the substituent groups.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₈N₂O₄S |

| Monoisotopic Mass | 240.0205 Da |

| Technique | Electrospray Ionization (ESI-HRMS) |

| Observed Ion (Example) | [M+H]⁺, [M+Na]⁺ |

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. beilstein-journals.org For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the key functional groups.

The phenylsulfonyl group would be identified by strong, characteristic stretching vibrations for the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The furoxan ring itself gives rise to a series of characteristic absorptions, including C=N stretching (around 1650-1580 cm⁻¹) and N-O stretching vibrations. The aromatic C-H and C=C bonds of the phenyl ring would also produce distinct signals.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) ** | Asymmetric Stretch | ~1340 |

| Sulfonyl (SO₂) ** | Symmetric Stretch | ~1150 |

| Furoxan Ring (C=N) | Stretch | ~1620 |

| Furoxan Ring (N-O) | Stretch | ~1430 |

| Aromatic C=C | Stretch | ~1580, 1480 |

| Methyl C-H | Stretch | ~2960 |

X-ray Crystallography for Solid-State Structural Confirmation

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous proof, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would not only confirm the connectivity and distinguish between the 3- and 4-substituted regioisomers but also provide detailed information on bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, obtaining a suitable single crystal and performing an X-ray diffraction analysis would definitively establish the geometry of the furoxan ring and the orientation of the phenylsulfonyl and methyl substituents. researchgate.net This analysis is considered the gold standard for structural confirmation. Although a specific crystal structure for this compound is not reported in the searched literature, this method remains the ultimate tool for solid-state structural validation of such derivatives.

Conformational Analysis and Stereochemical Investigations

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the C-S bond linking the furoxan ring and the phenylsulfonyl group.

Theoretical and Computational Investigations of 4 Methyl 3 Phenylsulfonyl Furoxan

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for understanding the intricacies of furoxan chemistry.

Electronic Structure Analysis and Bonding Characteristics

DFT calculations, often employing functionals like B3LYP, have been instrumental in describing the electronic structure of the furoxan ring system. researchgate.net Studies on various disubstituted furoxans reveal that the furoxan ring is generally planar. researchgate.net The presence of the exocyclic N-oxide group introduces asymmetry and significantly influences the electronic distribution within the heterocycle.

The bonding characteristics of the furoxan moiety in compounds like 4-methyl-3-(phenylsulfonyl)furoxan are complex. A key feature identified through calculations is the relative weakness of the O1–N2 bond, which is often the longest bond in the ring. researchgate.net This bond's susceptibility to cleavage is a critical factor in the decomposition pathways and the nitric oxide (NO) releasing properties of furoxans. researchgate.netrsc.org

Molecular Orbital (MO) analysis of furoxans typically identifies several low ionization potential MOs, including three π orbitals and lone pair orbitals associated with the nitrogen and oxygen atoms of the ring and the exocyclic oxygen. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. In energetic furoxan derivatives, analysis of the HOMO and LUMO has been used to understand their stability and decomposition mechanisms. acs.org

Table 1: Calculated Properties of Substituted Furoxans from DFT Studies

| Property | Observation | Significance |

| Ring Geometry | Generally planar structure (C_s symmetry, excluding H atoms of methyl group). researchgate.net | Affects aromaticity and molecular packing in the solid state. |

| O1–N2 Bond | Longest and weakest bond in the furoxan ring. researchgate.net | Likely point of initial cleavage in ring-opening and decomposition reactions. |

| Substituent Effects | The phenylsulfonyl group is strongly electron-attracting. rsc.org | Modulates the reactivity of the furoxan ring towards nucleophiles and radicals. |

| Molecular Orbitals | HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. acs.org | Lower energy gaps can indicate higher reactivity. |

This table is a generalized summary based on findings from computational studies on various substituted furoxans and is intended to be illustrative for this compound.

Prediction of Reaction Pathways and Transition States

Computational chemistry enables the mapping of potential energy surfaces for chemical reactions, allowing for the prediction of viable reaction pathways and the characterization of the associated transition states. For furoxan derivatives, this is particularly valuable for understanding their synthesis, decomposition, and interaction with other molecules.

One of the characteristic reactions of furoxans is their thermal or photochemical rearrangement and decomposition. Theoretical studies on energetic materials containing furoxan rings have explored unimolecular decomposition pathways, often initiated by the cleavage of the weak O1–N2 or C-NO2 bonds. researchgate.net By calculating the activation energies for different bond-breaking steps, the most likely initial steps of decomposition can be identified.

Furthermore, the reactivity of the furoxan ring towards nucleophiles and radicals has been investigated. For instance, the reaction of 3-sulfonylfuroxans with carbon radicals has been proposed to proceed via a specific mechanism where the arylsulfonyl radical acts as a leaving group. rsc.org Computational modeling can be used to calculate the energies of the intermediates and transition states in such proposed mechanisms to validate their feasibility.

Computational Insights into Regioselectivity

Regioselectivity is a critical aspect of the chemistry of asymmetrically substituted furoxans like this compound. Computational methods provide powerful insights into why a reagent might preferentially attack one position of the furoxan ring over another.

For example, in nucleophilic aromatic substitution (S_N_Ar) reactions, where a leaving group on the furoxan ring is displaced, the regioselectivity is dictated by the electrophilicity of the carbon atoms at positions 3 and 4. The strong electron-withdrawing phenylsulfonyl group at position 3 significantly influences the electron density distribution. DFT calculations can quantify the partial charges on the ring carbons and the energies of the Meisenheimer-like intermediates formed upon nucleophilic attack at each position, thereby explaining the observed regiochemical outcome. rsc.org

In cycloaddition reactions involving furoxan derivatives, such as the eliminative azide-olefin cycloaddition of 4-azidofuroxans, computational studies can help to rationalize the observed high regioselectivity. nih.gov By modeling the transition states for the different possible cycloaddition pathways, the energetically favored route can be determined. These calculations can reveal that factors like steric hindrance and orbital interactions in the transition state direct the reaction to a single regioisomer. nih.govnih.gov This approach allows for a deeper understanding beyond simple electronic or steric arguments.

Molecular Modeling and Dynamics Simulations for Chemical Systems

Molecular modeling and dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its interactions with its environment over time, providing insights that are inaccessible through static quantum chemical calculations.

Conformational Dynamics of Substituted Furoxans

While the furoxan ring itself is largely planar, the substituents attached to it possess conformational flexibility. researchgate.net For this compound, this primarily involves the rotation around the C3-S and S-C(phenyl) bonds of the phenylsulfonyl group.

Molecular dynamics simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers to their interconversion. youtube.com This information is crucial as the conformation of the phenylsulfonyl group can influence the molecule's crystal packing and its ability to interact with other chemical species. Although detailed conformational analysis studies specifically on this compound are not widely published, the principles of conformational analysis of substituted heterocyclic systems are well-established and applicable. youtube.com The dynamics would reveal the preferred orientation of the phenyl and methyl groups relative to the furoxan plane.

Interaction Mechanisms with Chemical Reagents (non-biological contexts)

MD simulations are particularly powerful for investigating the non-covalent interactions between furoxan derivatives and other chemical reagents in solution or at interfaces. These simulations can model the dynamic process of how molecules approach each other, the formation of encounter complexes, and the role of the solvent in mediating these interactions.

For instance, in the context of energetic materials, MD simulations have been used to study the binding energy and mechanical properties of composite systems containing complex furoxan derivatives. mdpi.commdpi.com These studies calculate the interaction energies between the furoxan derivative and other molecules, providing a measure of compatibility and stability. mdpi.com

A similar approach can be applied to understand the interaction of this compound with various chemical reagents. For example, in a proposed reaction, the simulation could model the approach of a radical species to the furoxan ring, revealing preferential sites of interaction and the dynamic stability of any resulting complexes. Studies on hybrids of phenylsulfonyl furoxan have used MD simulations to assess the stability of complexes and predict binding affinities, demonstrating the utility of this approach. tandfonline.com These simulations can provide a detailed, atomistic view of the intermolecular forces—such as van der Waals forces, electrostatic interactions, and hydrogen bonding (if applicable)—that govern the initial stages of a chemical reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Chemical Properties (non-biological) of this compound

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activities, respectively. numberanalytics.comresearchgate.net For the purposes of this section, the focus remains strictly on the non-biological, chemical properties of this compound. While specific QSPR models exclusively developed for this compound are not prevalent in existing literature, the principles of QSPR can be applied to predict its various chemical characteristics by leveraging data from structurally analogous compounds, such as other furoxan and phenylsulfonyl derivatives.

The fundamental premise of QSPR is that the properties of a chemical are intrinsically linked to its molecular structure. mdpi.com By quantifying structural features into numerical values known as molecular descriptors, statistical models can be constructed to predict properties of interest. numberanalytics.com This approach is invaluable for estimating characteristics that are difficult or costly to measure experimentally, such as thermal stability, solubility, or detonation properties, particularly relevant for furoxan-based compounds. nih.govresearchgate.net

Methodology of QSPR Model Development

A typical QSPR study involves several key steps:

Data Set Selection: A series of compounds structurally related to this compound, for which reliable experimental data on a specific chemical property (e.g., melting point, density, heat of formation) is available, would be compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide array of molecular descriptors would be calculated. These descriptors are numerical representations of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity, size, and shape.

Geometrical (3D) descriptors: Derived from the 3D coordinates of the atoms, describing molecular volume and surface area.

Electronic descriptors: Related to the electron distribution in the molecule, such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO/LUMO). nih.gov

Quantum-chemical descriptors: Calculated using quantum mechanics, providing detailed information on electronic and energetic properties. nih.gov

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between the calculated descriptors and the experimental property. nih.gov The predictive power and robustness of the resulting model are then rigorously validated.

Application to this compound

To construct a QSPR model for predicting a property of this compound, one would analyze a dataset of related furoxan and sulfonyl compounds. For instance, to predict thermal stability, a key property for nitrogen- and oxygen-rich heterocycles, one could build a model based on the decomposition temperatures of various substituted furoxans.

Illustrative Data for a Hypothetical QSPR Study on Furoxan Derivatives:

The following table presents hypothetical data for a set of furoxan derivatives that could be used to build a QSPR model for predicting a property like thermal decomposition temperature.

| Compound | Substituent (R) | Molecular Weight ( g/mol ) | LogP | Predicted Decomposition Temp (°C) |

| 3,4-Dimethylfuroxan | -CH₃ | 114.10 | 0.5 | 150 |

| 3-Methyl-4-nitrofuroxan | -NO₂ | 145.08 | 0.2 | 210 |

| 3-Phenylfuroxan | -C₆H₅ | 162.16 | 2.1 | 180 |

| This compound | -SO₂C₆H₅ | 240.24 | 2.3 | Value to be predicted |

| 3,4-Dinitrofuroxan | -NO₂ | 176.06 | -0.1 | 250 |

Research Findings from Related Compound Classes:

Furoxan Derivatives: Computational studies on furoxan-based energetic materials have shown that properties like heat of formation and density can be reliably calculated using density functional theory (DFT). nih.gov These studies indicate that the stability of the furoxan ring is sensitive to its substituents. For example, the N-O bond adjacent to the N-oxide is often the most fragile part of the ring system. nih.gov A QSPR model could quantify how the electronic and steric effects of the methyl and phenylsulfonyl groups in this compound influence this stability compared to other derivatives.

Sulfonyl-Containing Compounds: QSPR models have been successfully developed for sulfur-containing compounds to predict properties like aqueous solubility. nih.gov These studies found that descriptors related to the molecular surface area and charges on specific atoms are crucial for accurate predictions. For this compound, descriptors representing the polar surface area of the sulfonyl group and its charge distribution would likely be significant predictors of properties like solubility and intermolecular interactions.

Illustrative Descriptors for a QSPR Model:

A QSPR model for this compound would likely incorporate a combination of descriptors to capture its unique structural features.

| Descriptor Type | Specific Descriptor Example | Relevance to this compound |

| Topological | Wiener Index | Describes molecular branching and size. |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule, influenced by the furoxan and sulfonyl groups. |

| Quantum-Chemical | Energy of LUMO (Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons and its reactivity. |

| Quantum-Chemical | Mulliken Atomic Charges | Indicates the charge distribution on the sulfonyl and furoxan ring atoms, affecting intermolecular forces. |

| Geometrical | Molecular Surface Area | Influences properties like solubility and boiling point. |

By developing and validating such QSPR models, it becomes theoretically possible to estimate a range of non-biological chemical properties for this compound with a reasonable degree of accuracy, thereby guiding further experimental investigation and application without the need for exhaustive empirical testing.

Applications in Advanced Organic Synthesis and Functional Materials Science

4-Methyl-3-(phenylsulfonyl)furoxan as a Synthetic Synthon

The reactivity of the furoxan ring, enhanced by the electron-withdrawing phenylsulfonyl group, makes this compound a versatile building block in organic synthesis. The phenylsulfonyl moiety acts as an excellent leaving group, facilitating nucleophilic substitution reactions on the furoxan core.

The phenylsulfonyl group on the furoxan ring can be readily displaced by various nucleophiles, enabling the synthesis of a wide array of substituted furoxans and other heterocyclic systems. This reactivity is a cornerstone for creating novel molecular frameworks. For instance, the reaction of furoxans bearing a sulfonyl group with oxygen nucleophiles like alkoxides or phenoxides is a commonly employed and reliable method for C-O bond formation, yielding alkoxyfuroxans or aryloxyfuroxans. nih.gov This method is pivotal for integrating the furoxan core into larger, more complex structures. nih.gov

Similarly, C–N bonds can be formed, although these reactions can be more complex due to the potential for ring-opening side reactions caused by nitrogen nucleophiles. nih.gov The synthesis of hybrids incorporating estradiol, for example, involves coupling the furoxan moiety via an ether linkage, demonstrating the utility of the phenylsulfonyl group as a leaving group in forming new C-O bonds. nih.gov These transformations highlight the role of sulfonyl-substituted furoxans as key intermediates for accessing a variety of heterocyclic structures.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. Furoxan derivatives, including those with phenylsulfonyl substituents, have been successfully employed in MCRs to generate significant molecular diversity. nih.gov For instance, 3,4-bis(phenylsulfonyl)furoxan has been used as a key component in both Ugi and Groebke–Blackburn–Bienaymé (GBB) MCRs. nih.gov

Fundamental Chemical Mechanisms of Nitric Oxide Release from Furoxans

Furoxans are a well-established class of nitric oxide (NO) donors, a property that is central to their chemical and biological activities. The release of NO is not spontaneous but is typically initiated by a chemical trigger, leading to the cleavage of the furoxan ring.

The primary chemical trigger for NO release from furoxans is the interaction with thiol-containing molecules, such as cysteine and glutathione. researchgate.netrsc.org This thiol-mediated process is crucial for their function as NO donors under physiological conditions. iupac.org The reaction mechanism involves a nucleophilic attack by the thiol on the furoxan ring, which initiates a cascade of reactions leading to ring-opening and the eventual liberation of nitric oxide. iupac.orgnih.govmdpi.com

Upon reaction with thiols, the furoxan ring is cleaved, and several products can be formed, including dioxime derivatives, nitrites, nitrates, and S-nitrosothiols. mdpi.com In a specific study involving 4-phenyl-3-furoxancarbonitrile (B1139744) and thiophenol, two major products were isolated: phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole, providing insight into the complex reaction pathway. nih.gov This thiol-induced decomposition confirms that the furoxan structure is a pro-drug form that requires bioactivation to release its NO payload. nih.govnih.gov

Proposed Mechanism of Thiol-Induced NO Release from Furoxans iupac.orgmdpi.com

The rate and extent of nitric oxide release from furoxans are not uniform but are heavily influenced by the chemical nature of the substituents on the furoxan ring. researchgate.net

Key factors that modulate NO release kinetics include:

Substituents at Positions 3 and 4: The electronic properties of the groups at the C3 and C4 positions of the furoxan ring are the most critical determinant of reactivity towards thiols and the subsequent kinetics of NO release. researchgate.netmdpi.com Electron-withdrawing groups, such as the phenylsulfonyl group in this compound, generally enhance the susceptibility of the ring to nucleophilic attack, leading to faster NO release.

Thiol Concentration: The rate of reaction and NO release can be dependent on the concentration of the thiol cofactor. nih.gov

pH: The pH of the environment can influence the reaction rates between furoxans and thiols. nih.gov

| Factor | Influence on NO Release from Furoxans | Citation(s) |

| Ring Substituents | The electronic nature of substituents at the C3 and C4 positions critically modulates the kinetics of NO release. | researchgate.netmdpi.com |

| Thiol Reactivity | Furoxans exhibit varying reactivity towards different thiol groups, affecting the rate and extent of NO donation. | mdpi.com |

| Release Kinetics | The molecular structure dictates the release profile, leading to either fast-acting or slow-releasing compounds. | nih.gov |

| Reaction Conditions | Environmental factors such as pH and the concentration of thiol cofactors can influence the rate of NO release. | nih.gov |

Utilization in Novel Chemical Transformations

The inherent reactivity of the furoxan ring, especially when activated by a phenylsulfonyl group, allows for its use in a variety of novel chemical transformations beyond simple nucleophilic substitutions. These reactions enable the synthesis of rare or difficult-to-access furoxan derivatives.

One area of innovation involves the reaction of sulfonylfuroxans with carbon radicals. This transformation allows for the formation of new C-C bonds at the 3-position of the furoxan ring, displacing the sulfonyl group. nih.gov This method provides a pathway to alkyl- and aryl-substituted furoxans that may be otherwise challenging to synthesize.

Furthermore, rearrangements involving the furoxan ring system, such as the Smiles rearrangement, have been reported. These processes allow for the intramolecular migration of groups, leading to structurally rearranged isomeric products. nih.gov The ability to perform selective mono-substitutions on di-substituted furoxans, such as the monoalkoxylation of dichlorofuroxan or dibromofuroxan, is another example of a useful transformation that yields rare monohalofuroxans, which can serve as valuable intermediates for further functionalization. nih.gov These advanced chemical manipulations highlight the versatility of the furoxan scaffold in developing complex and novel molecular entities.

Potential for Functional Materials (e.g., photoswitchable compounds, energetic materials)

The unique chemical architecture of the furoxan ring system, characterized by its N-oxide feature and inherent reactivity, positions compounds like this compound as candidates for the development of advanced functional materials. Research into the furoxan scaffold has highlighted its potential in areas such as photoswitchable compounds and high-energy-density materials (HEDMs).

Photoswitchable Compounds

The potential for furoxan derivatives to act as photoswitchable materials stems from the photo-reactivity of the furoxan ring. It is known that irradiation with ultraviolet light can induce isomerization in the furoxan system. rsc.org This photochemical isomerization process, while not yet fully elucidated mechanistically, suggests that the furoxan ring can exist in different states that are interconvertible by light, a fundamental property of a photoswitch. rsc.org

The chemical stability of this compound itself is noted to be sensitive to external conditions, including light. ontosight.ai This sensitivity implies that light can be used as a stimulus to alter the compound's properties, which is the basis for photoswitchable behavior. Although specific studies detailing the photoswitching mechanism of this compound are not extensively documented, the general photochemical activity of the furoxan class provides a strong foundation for exploring its potential in creating materials with light-controllable characteristics for applications in molecular switches, data storage, or smart materials.

Energetic Materials

The furoxan and its deoxygenated counterpart, furazan (B8792606), are considered promising and energetic building blocks for the synthesis of high-energy-density materials (HEDMs). researchgate.net Their utility in this field is derived from several key characteristics of the heterocyclic ring:

High Nitrogen Content: The presence of two nitrogen atoms in the five-membered ring contributes to a high nitrogen content in the resulting molecules.

Positive Heat of Formation: The furoxan ring has a significant positive heat of formation, meaning a large amount of energy is released upon its decomposition, a critical factor for energetic performance.

High Density: Furoxan-based compounds can often be synthesized to have high crystal densities, which correlates with superior detonation velocity and pressure.

The synthesis of nitrogen-rich energetic compounds frequently utilizes cyano-substituted furazan and furoxan intermediates as key building blocks. nih.gov These precursors can be transformed into a variety of energetic structures, including those linked by azo or azoxy groups or hybridized with other energetic heterocyclic rings like tetrazoles and isoxazoles. nih.govfrontiersin.org

Research has led to the development of several furoxan-based energetic compounds with performance characteristics comparable or superior to traditional explosives like TNT and RDX. researchgate.netnih.gov For instance, hybrid structures combining furoxan with isoxazole (B147169) have been synthesized to create new types of molten explosives. nih.govfrontiersin.org Furthermore, the reaction of cyanofurazan with azides is a key method for constructing powerful tetrazole-based energetic compounds. nih.govfrontiersin.org

While this compound is not primarily developed as an explosive itself, its core furoxan structure is a key component in the design of energetic molecules. The phenylsulfonyl group, for example, is found in hybrid molecules that demonstrate strong biological and chemical activity, and the underlying furoxan scaffold provides the energetic potential. rsc.org

The table below summarizes the properties of several energetic compounds derived from furazan/furoxan structures, illustrating their high performance.

| Compound Name | Structure Type | Density (ρ) | Detonation Velocity (D) | Detonation Pressure (P) |

| N-(4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)-N-(2,2,2-trinitroethyl) nitramide (B1216842) 93 | Furazan-Oxadiazole Hybrid | 1.78 g/cm³ | 8,602 m/s | 32.8 GPa |

| Hydroxylaminium salt 95a | Furazan-Oxadiazole Ionic Salt | - | 8,350 m/s | 27.3 GPa |

| Potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate 19 | Azo-Furazan Ionic Salt | - | 8,138 m/s | 30.1 GPa |

| 3,4-bis(5-nitroxymethylisoxazol-3-yl) furoxan 112 | Furoxan-Isoxazole Hybrid | 1.712 g/cm³ | 7,374 m/s | - |

| Data sourced from references nih.govfrontiersin.org. |

Future Research Directions and Methodological Advancements

Development of Novel and Greener Synthetic Protocols for Furoxans

The pursuit of environmentally benign and efficient synthetic methods for furoxans is a key objective in contemporary medicinal and materials chemistry. nih.gov A significant area of focus is the adoption of Green Chemistry principles to minimize waste and utilize safer reagents. nih.gov Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing the synthesis of complex molecules from three or more reactants in a single step with high atom economy. nih.gov For instance, the Ugi and Groebke–Blackburn–Bienaymé (GBB) MCRs have been successfully employed to generate libraries of furoxan derivatives under environmentally friendly conditions, using green solvents and efficient heating methods. nih.govnih.gov